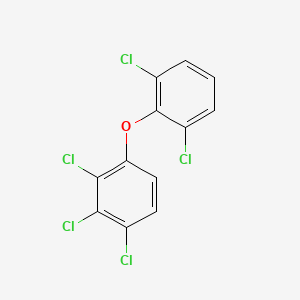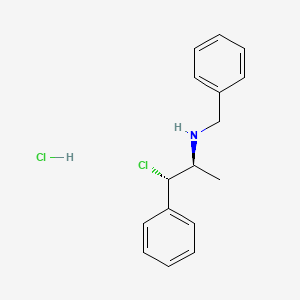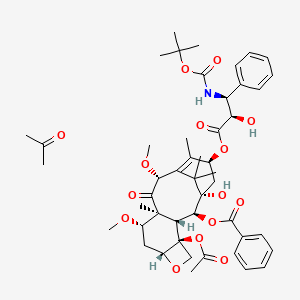
2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by its dioxane ring, which is substituted with a methoxy group and several methyl groups, contributing to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane typically involves multiple steps, starting from readily available precursors. One common method involves the methoxylation of 6-methyl-5-hepten-2-one to form 6-methoxy-6-methylheptan-2-one. This intermediate is then subjected to a series of reactions, including a Darzens reaction, saponification, and decarboxylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce hydrocarbons. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Mecanismo De Acción
The mechanism of action of 2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methoxy-2,6-dimethylheptanal
- 6-Methoxy-2,6-dimethylheptyl acetate
- 5-(6’-Methoxy-2’,6’-dimethylheptyl)-3-methylthiophene-2-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane stands out due to its dioxane ring structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific structural features and reactivity profiles.
Propiedades
Número CAS |
93904-59-7 |
|---|---|
Fórmula molecular |
C17H34O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2-(6-methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C17H34O3/c1-13(9-8-10-16(3,4)18-7)11-15-19-14(2)12-17(5,6)20-15/h13-15H,8-12H2,1-7H3 |
Clave InChI |
VIAPDHDJLSUQKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(OC(O1)CC(C)CCCC(C)(C)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




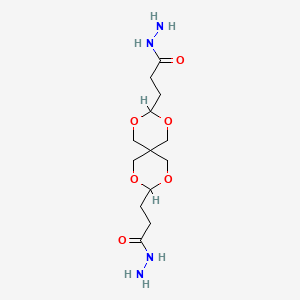
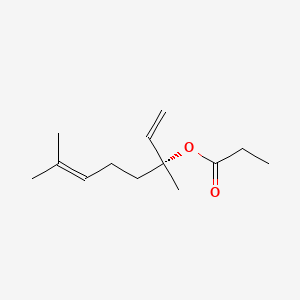
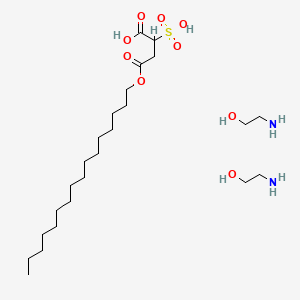

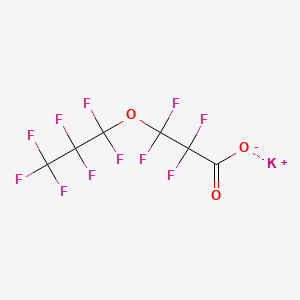

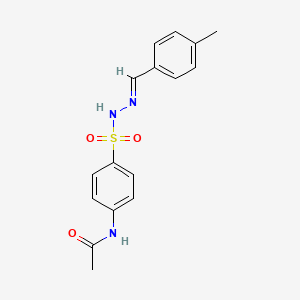
![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)
